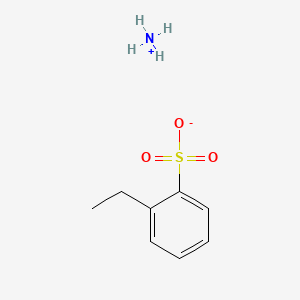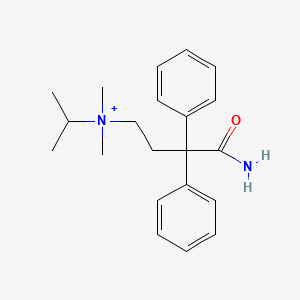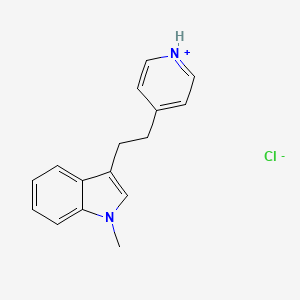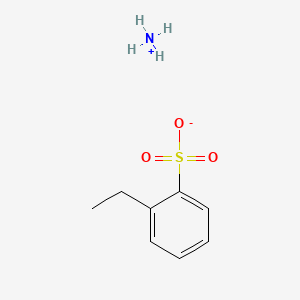
Ammonium ethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium ethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is the ammonium salt of ethylbenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium ethylbenzenesulfonate can be synthesized through the neutralization reaction between ethylbenzenesulfonic acid and ammonium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the water.
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfonation of ethylbenzene using concentrated sulfuric acid to produce ethylbenzenesulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the final product. The process is optimized for high yield and purity, often involving multiple purification steps.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium ethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfinate or thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols are employed under basic or neutral conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted ethylbenzene derivatives.
Aplicaciones Científicas De Investigación
Ammonium ethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a surfactant in biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form micelles.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants.
Propiedades
| 86388-71-8 | |
Fórmula molecular |
C8H10O3S.H3N C8H13NO3S |
Peso molecular |
203.26 g/mol |
Nombre IUPAC |
azanium;2-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);1H3 |
Clave InChI |
KWYUNQQDYXTBAB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1S(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)


![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)


![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
